molecular formula C5H12N2O2S B2768077 Piperidine-4-sulfonamide CAS No. 878388-34-2

Piperidine-4-sulfonamide

Cat. No.: B2768077
CAS No.: 878388-34-2
M. Wt: 164.22
InChI Key: SMXMELMJCICPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The sulfonamide group attached to the piperidine ring enhances its chemical reactivity and biological properties .

Scientific Research Applications

Piperidine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Piperidine-4-sulfonamide primarily targets dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the folate biosynthesis pathway, which is crucial for DNA synthesis and the biosynthesis of several amino acids . The compound also interacts with bacterial cell membranes .

Mode of Action

This compound interacts with its targets in a specific manner. It binds to the active site of DHPS, thereby interrupting folate biosynthesis and impeding DNA replication . This is a key mechanism of action of sulfonamide derivatives against bacteria . Additionally, the compound irreversibly damages the bacterial cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting DHPS, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical molecule involved in DNA synthesis and the biosynthesis of several amino acids .

Pharmacokinetics

They are present in more than twenty classes of pharmaceuticals , suggesting that they likely have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By interrupting folate biosynthesis and damaging the bacterial cell membrane, the compound effectively inhibits the growth of bacteria . In vitro assays have shown that this compound displays excellent antibacterial potency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details regarding this compound are not available, it’s known that factors such as pH, temperature, and the presence of other substances can impact the action of similar compounds

Safety and Hazards

Piperidine is classified as a flammable liquid (Category 2), H225. It has acute toxicity, Oral (Category 4), H302. It has acute toxicity, Inhalation (Category 3), H331. It has acute toxicity, Dermal (Category 3), H311. It causes skin corrosion (Category 1B), H314. It causes serious eye damage (Category 1), H318. It has short-term (acute) aquatic hazard (Category 3), H402 .

Future Directions

Piperidine derivatives have been found to have excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . This highlights the valuable insights for the excavation and development of new bactericides that can concurrently target dihydropteroate synthase and bacterial cell membranes .

Biochemical Analysis

Biochemical Properties

Piperidine-4-sulfonamide, like other piperidine derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some piperidine derivatives have been found to interact with cholinesterase receptors

Cellular Effects

The cellular effects of this compound are not well-studied. Some piperidine derivatives have been found to have effects on various types of cells. For example, certain piperidine derivatives have been found to damage the cell membrane and disrupt cellular processes .

Molecular Mechanism

Some piperidine derivatives have been found to interact with dihydropteroate synthase, an enzyme involved in the synthesis of tetrahydrofolate, which is involved in DNA synthesis and the biosynthesis of several amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. One common method is to react piperidine with a sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Piperidine-4-carboxamide
  • Piperidine-4-sulfonic acid
  • Piperidine-4-thiol

Comparison: Piperidine-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to piperidine-4-carboxamide, this compound has a higher reactivity due to the presence of the sulfonamide group. Piperidine-4-sulfonic acid, on the other hand, is more acidic and less reactive in substitution reactions. Piperidine-4-thiol contains a thiol group, making it more prone to oxidation compared to the sulfonamide group .

Properties

IUPAC Name

piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXMELMJCICPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 4-(aminosulfonyl)piperidine-1-carboxylate (the product from step i), 3.3 g) was dissolved in MeOH (20 ml). To this solution was added acetic acid (0.5 ml) and a catalytic amount of Pd/C. The reaction mixture was subjected to a pressure of 5 bar under an atmosphere of hydrogen gas for 18 h at RT. The reaction was filtered through celite and the filtrate was reduced in vacuo to give the subtitle compound as a white solid. Yield 1.7 g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.